Physicochemical Profile Divergence from Clinically Validated Pyrazolyl Sulfonamides
The target compound (MW 237.28, XLogP3 0.3 [1]) is 38% lighter and over 3 log units more hydrophilic than celecoxib (MW 381.37, XLogP3 3.5 [2]), placing it in a markedly different region of drug-like chemical space. This lower structural complexity translates to improved aqueous solubility and a reduced risk of non-specific binding, which is critical for selecting a fragment for targeted library expansion [1].
| Evidence Dimension | Physicochemical Properties (MW, XLogP3, HBA) |
|---|---|
| Target Compound Data | MW = 237.28 g/mol; XLogP3 = 0.3; HBA = 4 |
| Comparator Or Baseline | Celecoxib: MW = 381.37 g/mol; XLogP3 = 3.5; HBA = 5 [2] |
| Quantified Difference | MW reduction of 144.09 g/mol (37.8% decrease); LogP reduction of 3.2 units |
| Conditions | Computed properties (PubChem 2024.12.12 release [1]) |
Why This Matters
The lower LogP and smaller size suggest inherently better solubility and lower plasma protein binding, offering a favorable starting point for fragment-based lead optimization compared to a mature drug like celecoxib.
- [1] PubChem Compound Summary for CID 43173638, 3-[(1H-pyrazol-1-yl)methyl]benzene-1-sulfonamide. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 2662, Celecoxib. National Center for Biotechnology Information. Accessed May 2026. View Source
